N-{3-[(2-methoxy-5-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide
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Overview
Description
The compound n-(3-(2-methoxy-5-methyl-phenylamino)quinoxalin-2-yl)benzenesulfonamide is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxaline derivatives are known for their diverse pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties . This particular compound combines the structural features of quinoxaline and sulfonamide, making it a potential candidate for various biological and medicinal applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-(2-methoxy-5-methyl-phenylamino)quinoxalin-2-yl)benzenesulfonamide typically involves the reaction of o-phenylenediamine with 2-bromoacetophenone to form the quinoxaline core . This reaction is often carried out in ethanol under catalyst-free conditions. The resulting quinoxaline derivative is then subjected to chlorosulfonation using chlorosulfonic acid to produce the sulfonyl chloride intermediate . Finally, the sulfonyl chloride reacts with an aromatic amine under solvent-free conditions to yield the desired sulfonamide compound .
Industrial Production Methods
Industrial production of quinoxaline derivatives, including n-(3-(2-methoxy-5-methyl-phenylamino)quinoxalin-2-yl)benzenesulfonamide , often focuses on green chemistry approaches to minimize environmental impact and reduce costs . These methods may include the use of recyclable catalysts, solvent-free reactions, and energy-efficient processes.
Chemical Reactions Analysis
Types of Reactions
n-(3-(2-methoxy-5-methyl-phenylamino)quinoxalin-2-yl)benzenesulfonamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are typically used.
Substitution: Nucleophilic substitution reactions often involve amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted sulfonamides .
Scientific Research Applications
n-(3-(2-methoxy-5-methyl-phenylamino)quinoxalin-2-yl)benzenesulfonamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in treating infectious diseases.
Mechanism of Action
The mechanism of action of n-(3-(2-methoxy-5-methyl-phenylamino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells . The sulfonamide group is particularly effective in inhibiting dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria .
Comparison with Similar Compounds
Similar Compounds
- Olaquindox
- Echinomycin
- Atinoleutin
- Levomycin
- Carbadox
Uniqueness
Compared to other quinoxaline derivatives, n-(3-(2-methoxy-5-methyl-phenylamino)quinoxalin-2-yl)benzenesulfonamide stands out due to its unique combination of quinoxaline and sulfonamide structures. This combination enhances its biological activity and broadens its range of applications in medicinal chemistry .
Properties
Molecular Formula |
C22H20N4O3S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[3-(2-methoxy-5-methylanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H20N4O3S/c1-15-12-13-20(29-2)19(14-15)25-21-22(24-18-11-7-6-10-17(18)23-21)26-30(27,28)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
KXPNDIRUTROICT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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